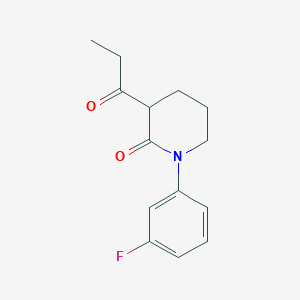

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring

作用机制

Target of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Mode of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Pharmacokinetics

3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that this compound may have similar ADME properties, impacting its bioavailability.

Result of Action

A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Action Environment

The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

. Based on its structure, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one in animal models .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

The synthesis of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . This reaction yields the desired piperidinone compound through a series of condensation and cyclization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).

科学研究应用

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and composites.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

相似化合物的比较

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

3-Fluoroamphetamine: Both compounds contain a fluorophenyl group, but 3-fluoroamphetamine is primarily used as a stimulant, whereas this compound has broader applications.

1-(3-Fluorophenyl)piperazine: This compound is another fluorophenyl derivative but differs in its core structure and applications.

The uniqueness of this compound lies in its versatile chemical reactivity and potential for diverse applications in various scientific fields.

生物活性

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, and relevant case studies that highlight its effects on various cell lines.

Synthesis

The compound is synthesized through a series of chemical reactions that involve the formation of piperidine derivatives. The one-pot three-component synthesis method has been employed to enhance yield and efficiency, as demonstrated in recent studies .

Anticancer Properties

Recent investigations into the biological activity of this compound have shown promising anticancer effects. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) cells, where it exhibited significant cytotoxicity.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Concentration (µg/mL) | % Cell Viability | Apoptotic Cells (%) | Late Apoptotic/ Necrotic Cells (%) |

|---|---|---|---|

| 200 | 66.5 | 10 | 17.5 |

| Control (No Treatment) | 100 | 0 | 0 |

The data indicates that at a concentration of 200 µg/mL, approximately 66.5% of HepG2 cells remained viable, with significant apoptosis observed in treated cells compared to controls .

The mechanism underlying the anticancer activity involves the induction of reactive oxygen species (ROS), leading to apoptosis through caspase activation. In studies, it was observed that treatment with the compound resulted in a substantial increase in ROS levels, which correlated with increased apoptotic cell death .

Figure 1: Flow Cytometry Analysis of Apoptosis Induction

Flow Cytometry Analysis

Flow cytometry results showing apoptosis in HepG2 cells treated with this compound compared to controls.

Study on HepG2 Cells

In a controlled study, HepG2 cells were treated with varying concentrations of the compound to assess its effects on cell viability and apoptosis. The results demonstrated that higher concentrations led to increased apoptosis and reduced viability, reinforcing the compound's potential as an anticancer agent .

Comparative Studies

Comparative studies with established anticancer agents like melphalan indicated that this compound had a more favorable profile in terms of inducing apoptosis while preserving more viable cells at similar concentrations .

属性

IUPAC Name |

1-(3-fluorophenyl)-3-propanoylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRGFTOXIOITPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。